molecular formula C15H20N2O3S B14993628 N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylmethanesulfonamide

N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylmethanesulfonamide

Cat. No.: B14993628
M. Wt: 308.4 g/mol
InChI Key: PDKSTBOTNYZQDS-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE typically involves the condensation of 2-hydroxy-7-methyl-3-quinolinecarboxaldehyde with N-propylmethanesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE is unique due to the combination of the quinoline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylmethanesulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-4-7-17(21(3,19)20)10-13-9-12-6-5-11(2)8-14(12)16-15(13)18/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,18)

InChI Key

PDKSTBOTNYZQDS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C

Origin of Product

United States

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